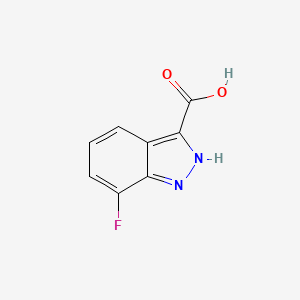

7-fluoro-1H-indazole-3-carboxylic acid

Description

7-Fluoro-1H-indazole-3-carboxylic acid (CAS: 959236-59-0) is a heterocyclic compound featuring an indazole core substituted with a fluorine atom at position 7 and a carboxylic acid group at position 3. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the carboxylic acid group enables hydrogen bonding and salt formation, improving solubility and target interaction . This compound is primarily used in research and development, particularly in the synthesis of bioactive molecules and metal-organic frameworks .

Properties

IUPAC Name |

7-fluoro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSXJTYCNLCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652945 | |

| Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-59-0 | |

| Record name | 7-Fluoro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives. One common method includes the reaction of 2-fluoro-3-nitrobenzoic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Transition metal-catalyzed reactions and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-1H-indazole-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit anticancer properties. For instance, certain modifications of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Agrochemicals

The compound is also being explored as a building block in the synthesis of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of pesticides.

Data Table: Agrochemical Applications

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Pesticide formulation | Increased stability and potency |

| Derivative A | Herbicide | Effective against broadleaf weeds |

| Derivative B | Insecticide | Target-specific action |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various complex molecules. Its reactivity allows it to participate in diverse chemical reactions, including coupling reactions and functional group transformations.

Synthesis Example:

The compound can be used to synthesize indazole derivatives that possess unique pharmacological properties, expanding the library of available compounds for further research .

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

7-Chloro-1H-indazole-3-carboxylic Acid (CAS: 129295-32-5)

- Key Differences : Replacing fluorine with chlorine at position 7 increases molecular weight (210.59 vs. 194.13 g/mol) and introduces a larger, less electronegative halogen. Chlorine’s polarizability may enhance hydrophobic interactions in biological systems but could reduce metabolic stability compared to fluorine .

- Applications : Often used in parallel studies to evaluate halogen effects on binding affinity in enzyme inhibition assays.

5-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid (CAS: 1360953-31-6)

- Key Differences: Bromine at position 5 adds steric bulk and increases molecular weight (273.99 g/mol).

- Applications : Explored in radiopharmaceuticals due to bromine’s utility in radiolabeling.

7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid

- Key Differences : The trifluoromethyl (-CF₃) group at position 7 significantly increases lipophilicity (logP ~2.5 estimated) and steric hindrance compared to fluorine. This modification improves membrane permeability but may reduce aqueous solubility .

- Applications : Valued in agrochemical research for enhanced pesticidal activity.

Positional Isomers of Fluoro-Substituted Indazoles

4-Fluoro-1H-indazole-3-carboxylic Acid (CAS: 885521-64-2)

- The carboxylic acid at position 3 remains conserved .

- Applications : Studied in metallo-β-lactamase inhibitors due to altered electronic profiles.

5-Fluoro-1H-indazole-7-carboxylic Acid (CAS: 1038916-13-0)

Functional Group Derivatives

5-Fluoro-1H-indazole-3-carboxylic Acid Hydrazide (CAS: 1203-98-1)

- Key Differences : The carboxylic acid is replaced by a hydrazide (-CONHNH₂) group, introducing nucleophilic reactivity for Schiff base formation. This derivative is more basic (pKa ~8.5) than the parent acid .

- Applications : Utilized in chelating agents for transition-metal catalysis.

Ethyl 1H-indazole-3-carboxylate (CAS: 4498-68-4)

Core Structure Variations

7-Fluoro-1H-indole-3-carboxylic Acid (CAS: 858515-66-9)

- Key Differences : The indole core (one nitrogen atom) replaces indazole (two adjacent nitrogens), reducing hydrogen-bonding capacity. The fluorine at position 7 and carboxylic acid at position 3 are retained .

- Applications : Explored in serotonin receptor modulation due to indole’s prevalence in neurotransmitter analogs.

Data Tables

Table 1: Comparison of Halogen-Substituted Indazole-3-carboxylic Acids

| Compound Name | Substituent(s) | Position | Molecular Weight (g/mol) | CAS Number | Key Property |

|---|---|---|---|---|---|

| 7-Fluoro-1H-indazole-3-carboxylic acid | F, COOH | 7, 3 | 194.13 | 959236-59-0 | High metabolic stability |

| 7-Chloro-1H-indazole-3-carboxylic acid | Cl, COOH | 7, 3 | 210.59 | 129295-32-5 | Enhanced hydrophobicity |

| 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid | Br, F, COOH | 5,7,3 | 273.99 | 1360953-31-6 | Radiolabeling potential |

| 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | CF₃, COOH | 7, 3 | 244.15 | N/A | High lipophilicity |

Table 2: Positional Isomers and Derivatives

| Compound Name | Substituent(s) | Position | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|---|

| 4-Fluoro-1H-indazole-3-carboxylic acid | F, COOH | 4, 3 | 194.13 | 885521-64-2 | Altered dipole moment |

| 5-Fluoro-1H-indazole-7-carboxylic acid | F, COOH | 5, 7 | 194.13 | 1038916-13-0 | Transposed functional groups |

| 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | F, CONHNH₂ | 5,3 | 194.15 | 1203-98-1 | Nucleophilic reactivity |

| Ethyl 1H-indazole-3-carboxylate | COOEt | 3 | 206.21 | 4498-68-4 | Prodrug form |

Biological Activity

7-Fluoro-1H-indazole-3-carboxylic acid (CAS Number: 959236-59-0) is a fluorinated indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits properties that may be beneficial in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom at the 7th position of the indazole ring, which enhances its biological activity and stability compared to non-fluorinated analogs. The molecular formula is with a molecular weight of approximately 180.14 g/mol. Its IUPAC name is this compound, and it is typically presented as a solid with a purity of at least 95% .

Target Proteins

Research indicates that this compound interacts with several key enzymes and proteins, particularly kinases involved in cell signaling pathways. Notable targets include:

- CHK1 and CHK2 : These checkpoint kinases are crucial for cell cycle regulation.

- h-SGK : A human serum/glucocorticoid-regulated kinase involved in cell volume regulation .

Mode of Action

The compound is believed to inhibit the activity of these kinases by binding to their active sites. This interaction disrupts normal cellular processes, leading to effects such as:

- Cell cycle arrest : Particularly at the G0-G1 phase in cancer cells, which inhibits proliferation.

- Anti-inflammatory effects : Through inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation .

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance:

- Breast Cancer Cells : The compound induced cell cycle arrest and apoptosis, demonstrating its potential as an anticancer agent.

- Mechanistic Studies : These studies revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting COX-2 activity. This action suggests potential applications in treating inflammatory diseases such as arthritis and other related conditions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Proliferation Study : A study involving various cancer cell lines showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and colon cancer cells.

- Inflammation Model : In animal models, administration of the compound resulted in reduced markers of inflammation, supporting its therapeutic potential for inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its biological effects.

- Excretion : Predominantly excreted via urine .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid | Non-fluorinated | Moderate anticancer properties |

| 1H-Indazole-3-carboxylic acid | Non-fluorinated | Limited bioactivity |

| 5-Fluoroindole-3-carboxylic acid | Fluorinated but different position | Antimicrobial activity |

| This compound | Fluorinated at position 7 | Strong anticancer & anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-fluoro-1H-indazole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves fluorination of a pre-functionalized indazole core. For example, a Suzuki-Miyaura coupling may introduce fluorine at the 7-position using fluorinated boronic acids, followed by carboxylation at the 3-position via hydrolysis of a nitrile or ester intermediate. Purification is achieved via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction yields can be optimized by controlling temperature (e.g., 80–100°C) and catalyst systems (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments and fluorine coupling (e.g., ¹⁹F NMR for fluorine substitution at ~-110 ppm).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M-H]⁻ ion at m/z 193.03). Cross-reference with databases like PubChem for analogous fluorinated indazoles .

Q. What safety protocols are critical when handling fluorinated indazole derivatives in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves, lab coats, and safety goggles. Quench reactive intermediates (e.g., fluorinating agents) with aqueous bicarbonate. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Challenges include:

- Disorder in the Fluorine Position : Use restraints (DFIX, FLAT) to model fluorine occupancy.

- Hydrogen Bonding : Analyze O-H···N/F interactions to confirm tautomerism (indazole vs. carboxylic acid protonation).

- Validation : Compare with Cambridge Structural Database entries for analogous fluorocarboxylic acids.

Q. What strategies mitigate low yields in catalytic carboxylation reactions of fluorinated indazoles?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu bimetallic systems for C-H activation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time (typically 12–24 hrs).

Q. How can computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinase inhibitors).

- ADMET Prediction : Use QSAR models to estimate solubility (LogP ~1.8) and metabolic stability .

Q. How should researchers address discrepancies between theoretical and experimental pKa values for fluorinated carboxylic acids?

- Methodological Answer :

- Titration Studies : Perform potentiometric titration in aqueous/organic mixtures to measure experimental pKa.

- Computational Adjustments : Apply solvent correction models (e.g., COSMO-RS) to DFT-calculated gas-phase acidity.

- Literature Comparison : Cross-validate with structurally similar compounds (e.g., 6-fluoroindazole-3-carboxylic acid) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for fluorinated indazoles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.